molecular formula C24H28N4OS B12151789 N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide

N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12151789
M. Wt: 420.6 g/mol
InChI Key: CNWUDJYZOIOLIC-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide is a heterocyclic compound featuring a thiophene core substituted with 4,5-dimethyl groups at positions 4 and 4. At position 3 of the thiophene ring, a hybrid substituent—comprising a 4-methylpiperazin-1-yl group and a pyridin-3-yl moiety—is attached via a methylene bridge. This compound’s design suggests an emphasis on modulating lipophilicity and electronic properties through strategic placement of methyl groups and nitrogen-containing heterocycles, which are critical for interactions with biological targets .

Properties

Molecular Formula

C24H28N4OS

Molecular Weight

420.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C24H28N4OS/c1-17-18(2)30-24(26-23(29)19-8-5-4-6-9-19)21(17)22(20-10-7-11-25-16-20)28-14-12-27(3)13-15-28/h4-11,16,22H,12-15H2,1-3H3,(H,26,29)

InChI Key

CNWUDJYZOIOLIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Key Intermediates and Reaction Mechanisms

The thiophene intermediate is synthesized via cyclization of substituted diketones with sulfur sources such as Lawesson’s reagent. Subsequent Friedel-Crafts alkylation introduces the pyridin-3-ylmethyl group, while nucleophilic substitution reactions install the 4-methylpiperazin-1-yl moiety. Benzamide formation occurs via Schotten-Baumann acylation, where the amine group on the thiophene ring reacts with benzoyl chloride derivatives.

Detailed Preparation Methods

Industrial and laboratory-scale syntheses vary in solvent systems, catalysts, and purification protocols. The following table summarizes optimized conditions from recent studies:

YieldReaction ConditionsCatalyst/SolventTimeKey StepsSource
97.52%80°C, DMF, K₂CO₃Potassium carbonate4.5 hAlkylation, filtration
91%135°C, 1,4-dioxane, N-methylpiperazineNone3 hHeating, acetone washing
89%90°C, DMF, CaCO₃Calcium carbonate12 hStirring, vacuum drying

High-Yield Protocol with Potassium Carbonate

A representative procedure involves reacting 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-pyrimidin-2-amino)phenyl]benzamide (200 g) with N-methylpiperazine (51 g) in DMF at 80°C for 4.5 hours. Potassium carbonate (86.9 g) facilitates deprotonation, enhancing nucleophilic attack by the piperazine nitrogen. Post-reaction, purified water (10.8 L) precipitates the crude product, which is recrystallized from ethanol to achieve 97.52% yield and >98% purity.

Solvent-Free Thermal Activation

In solvent-free conditions, heating 4-chloromethyl intermediate (55.276 g) with excess N-methylpiperazine (83 mL) at 120–125°C for 90 minutes yields 91–96% product. Isopropanol or water precipitates the compound, avoiding column chromatography. This method reduces solvent waste and scales effectively for industrial production.

Optimization Strategies

Temperature and Catalysis

Elevated temperatures (120–135°C) accelerate piperazine substitution but risk decomposition. Catalysts like CaCO₃ improve yields to 89% by neutralizing HCl byproducts. Alternatively, K₂CO₃ in polar aprotic solvents (e.g., DMF) enhances reaction homogeneity and nucleophilicity.

Purification Techniques

Crude products often contain unreacted piperazine and chlorinated byproducts. Sequential washing with acetone/water (1:1) removes polar impurities, while ethanol recrystallization eliminates non-polar contaminants.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons at δ 7.42–8.68 ppm, methyl groups at δ 2.15–2.35 ppm.

  • HPLC : Retention time shifts from 4.2 min (intermediate) to 6.8 min (product).

  • Mass Spectrometry : Molecular ion peak at m/z 419.6 [M+H]⁺.

Challenges and Solutions

Steric Hindrance

Bulky substituents on the thiophene ring slow benzamide coupling. Using excess benzoyl chloride (1.5 equiv) and slow addition over 2 hours mitigates this issue.

Byproduct Formation

Di-alkylated byproducts arise during piperazine substitution. Employing stoichiometric N-methylpiperazine (1:1.2 molar ratio) suppresses this side reaction .

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown promising results against various cancer cell lines. Research indicates that derivatives containing thiophene and piperazine structures can induce apoptosis and inhibit cell proliferation through interactions with key biological targets involved in cancer progression .
    • For instance, studies have demonstrated that modifications to the compound's structure can significantly influence its efficacy as a therapeutic agent against specific cancer types.
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested for their ability to inhibit bacterial and fungal growth, showing varying degrees of effectiveness based on their chemical structure .
    • Research into related compounds has highlighted their ability to overcome resistance in microbial strains, making them valuable in developing new antimicrobial agents .
  • Central Nervous System Disorders :
    • The piperazine moiety is known for its activity in treating central nervous system disorders. Compounds similar to N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide may offer therapeutic benefits for conditions such as anxiety and depression .
    • The interaction of these compounds with neurotransmitter receptors can lead to significant pharmacological effects, warranting further investigation into their potential as CNS therapeutics .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

StudyFindings
Demonstrated significant anticancer activity against specific cell lines through apoptosis induction.
Identified structure–activity relationships that enhance antimicrobial properties against resistant strains.
Evaluated CNS effects indicating potential for treating anxiety and depression disorders.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Functional Groups Reference
Target Compound Thiophene 4,5-dimethyl; 3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]; benzamide Piperazine, pyridine, benzamide -
4g (Thiazole analog) Thiazole 4-(pyridin-3-yl); 5-((4-methylpiperazin-1-yl)methyl); benzamide Piperazine, pyridine, benzamide
4e (Thiazole analog) Thiazole 4-(pyridin-3-yl); 5-((4-methylpiperazin-1-yl)methyl); 3,4-dichlorobenzamide Piperazine, pyridine, chloro groups
A0071016 (Triazole/Pyrazole analog) Triazole Pyrazole-thiophene hybrid; phenylethyl; sulfanyl-bridged oxoethyl Benzamide, triazole, pyrazole

Research Findings and Implications

  • Impact of Core Heterocycle : Thiophene’s lower polarity compared to thiazole may enhance the target compound’s blood-brain barrier penetration, making it a candidate for central nervous system targets. Conversely, thiazole analogs’ increased polarity could favor solubility in aqueous environments .
  • Role of Substituents : The 4-methylpiperazine group, common in all analogs, is critical for solubility and kinase inhibition. The target’s 4,5-dimethyl groups may reduce metabolic degradation, extending half-life .
  • Future Directions: Comparative studies on binding affinity (e.g., kinase assays) and ADMET profiles are needed to validate hypotheses derived from structural comparisons.

Biological Activity

N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its molecular structure, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S with a molecular weight of approximately 410.54 g/mol. The structure features a thiophene ring, piperazine moiety, and various functional groups that contribute to its biological properties. The presence of these heterocycles is significant as they are often linked to various pharmacological activities.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The mechanisms through which these compounds exert their effects include:

  • Apoptosis Induction : Studies have shown that this compound can trigger programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Inhibition of Cell Proliferation : It has been observed to effectively hinder the proliferation of various cancer cell lines by interfering with cell cycle regulation.
  • Target Interaction : The compound interacts with key biological targets such as enzymes and receptors involved in cancer progression, enhancing its therapeutic potential.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

Activity Description Reference
AnticancerInduces apoptosis and inhibits proliferation in various cancer cell lines
Anti-inflammatoryExhibits anti-inflammatory properties through modulation of cytokine release
AntimicrobialShows potential antimicrobial activity against specific bacterial strains

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in human melanoma (B16F10) cells. The compound was tested at various concentrations, showing a dose-dependent response in inhibiting cell growth without significant cytotoxicity at lower doses .
  • Mechanistic Insights : A study utilizing Lineweaver–Burk plots indicated that the compound inhibits mushroom tyrosinase activity, suggesting potential applications in skin-related conditions such as hyperpigmentation . This inhibition was attributed to the structural characteristics of the thiophene and piperazine components.
  • Comparative Analysis : Similar compounds with thiophene and piperazine structures have been evaluated for their anticancer properties. For instance, derivatives containing these moieties have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions (e.g., amide bond formation between thiophene and benzamide moieties).
  • Functional group protection/deprotection (e.g., using tert-butoxycarbonyl (Boc) groups for amines).
  • Piperazine introduction via nucleophilic substitution or reductive amination. Key reagents include HBTU for amide coupling and sodium hydroxide for hydrolysis. Reaction conditions (temperature, solvent polarity) must be optimized to prevent degradation of labile groups like thiophene .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and aliphatic signals (δ 2.0–4.0 ppm) from the piperazine and methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z ~500) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for pharmacological studies .

Q. What physicochemical properties influence its biological activity?

  • Solubility : Low aqueous solubility (common in benzamide derivatives) necessitates formulation with co-solvents (e.g., DMSO) or lipid-based carriers .
  • LogP : Predicted ~3.5 (via computational tools) indicates moderate lipophilicity, balancing membrane permeability and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with similar piperazine-thiophene scaffolds?

  • Variable screening : Use Design of Experiments (DoE) to test solvent polarity (THF vs. DMF), temperature (0°C to reflux), and stoichiometry.
  • Real-time monitoring : Employ LC-MS to track intermediate formation and adjust conditions dynamically .
  • Side-product mitigation : Add scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive steps .

Q. What strategies address contradictions in reported bioactivity data for structurally analogous compounds?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability.
  • Metabolic stability testing : Compare hepatic microsomal half-life (t₁/₂) to rule out false negatives from rapid degradation .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing pyridine with pyrimidine) to isolate pharmacophoric elements .

Q. How do functional groups contribute to its structure-activity relationship (SAR)?

  • 4-Methylpiperazine : Enhances solubility via protonation at physiological pH and modulates target affinity (e.g., kinase inhibition).
  • Thiophene ring : Acts as a rigid scaffold, optimizing spatial orientation of substituents.
  • Benzamide moiety : Critical for hydrogen bonding with target proteins (e.g., ATP-binding pockets) .

Q. What methodological challenges arise in formulating this compound for in vivo studies?

  • Bioavailability enhancement : Use nanoemulsions or cyclodextrin complexes to improve solubility.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolysis-prone sites (e.g., amide bonds) .
  • Dose optimization : Pharmacokinetic profiling (Cmax, AUC) in rodent models guides dosing frequency .

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